molecular formula C11H14N2O3 B555574 2-Amino-5-oxo-5-(phenylamino)pentanoic acid CAS No. 4337-38-6

2-Amino-5-oxo-5-(phenylamino)pentanoic acid

Cat. No. B555574
CAS RN: 4337-38-6
M. Wt: 222.24 g/mol
InChI Key: VMNRUJGOLBSEPK-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as glutamine and derivatives. These are compounds containing glutamine or a derivative thereof resulting from reaction of glutamine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom .


Synthesis Analysis

The synthesis of similar compounds might involve the use of 2,2,6,6-Tetramethylpiperidine, which is a hindered base used to prepare metallo-amide bases and selective generation of silylketene acetals. A series of 3-amino-5-(5-oxo-5H-benzo[a]phenothiazin-6-ylamino) benzoic acid derivatives were synthesized by the Michael addition of 2,3-dichloronaphthalene-1,4-dione and 3,5-diaminobenzoic acid .


Molecular Structure Analysis

The molecular formula of a similar compound, 2-Oxo-5-aminopentanoic acid, is C5H9NO3. It has an average mass of 131.130 Da and a monoisotopic mass of 131.058243 Da .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis in AM-Toxins : 2-Amino-5-oxo-5-(phenylamino)pentanoic acid has been synthesized as a constituent amino acid in AM-toxins, where methods like acid treatment and acylase resolution are used for its synthesis and structural resolution (Shimohigashi, Lee, & Izumiya, 1976).

  • Vibrational Spectroscopy and DFT Calculations : This compound has been characterized using infrared and Raman spectroscopies, combined with Density Functional Theory (DFT) calculations, to understand its structural and vibrational properties, considering both neutral and zwitterionic forms (Leyton et al., 2013).

Enzyme and Receptor Studies

  • Inhibition of Nitric Oxide Synthase : Derivatives of 2-Amino-5-oxo-5-(phenylamino)pentanoic acid have been explored as inhibitors of nitric oxide synthase (NOS), showing potency against different isoforms of NOS in enzyme inhibition studies (Ulhaq et al., 1998).

  • Cholecystokinin Antagonists : Certain derivatives, like lorglumide, have been studied for their high affinity for pancreatic CCK receptors, acting as competitive and potent antagonists, thus helping in understanding the functions of CCK (Makovec et al., 1987).

Biochemical and Molecular Studies

  • Protease Inhibition : Compounds like 3-[2-(2-benzyloxycarbonylamino-3-methylbutyrylamino) propionylamino]-4-oxo-5-(2-oxo-2H-chromen-7-yloxy)pentanoic acid have been shown to inhibit caspase-1 activity, providing insights into enzyme kinetics and inhibition mechanisms (Brady, 1998).

  • Matrix Metalloproteinase-2 Inhibition : Certain pentanoic acid derivatives have been identified as potent inhibitors of matrix metalloproteinase-2 (MMP-2), showing promising results in inducing apoptosis in chronic myeloid leukemia cell lines (Mukherjee, Adhikari, & Jha, 2017).

Metabolic and Synthesis Studies

  • Synthesis of Lanthanide Complexes : 2-Amino-5-oxo-5-(phenylamino)pentanoic acid has been used in the synthesis of lanthanide complexes, contributing to the understanding of ligand-metal coordination and fluorescence properties in these complexes (Niu et al., 2009).

  • Precursor for PET Radiotracers : The compound has been used as a precursor in the synthesis of radiotracers like [18F]FPGLN for tumor positron emission tomography imaging, showcasing its potential in diagnostic imaging (Liu et al., 2017).

properties

IUPAC Name

2-amino-5-anilino-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c12-9(11(15)16)6-7-10(14)13-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMNRUJGOLBSEPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60407339
Record name DL-Glutamic acid gamma-anilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-anilino-5-oxopentanoic acid

CAS RN

4337-38-6
Record name DL-Glutamic acid gamma-anilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Zhu, S Lei, J Lu, Y Hao, Q Qian… - European Journal of …, 2023 - Elsevier
ATP-binding cassette subfamily G member 2 (ABCG2), an efflux transporter, is involved in multiple pathological processes. Ko143 is a potent ABCG2 inhibitor; however, it is quickly …
Number of citations: 1 www.sciencedirect.com

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